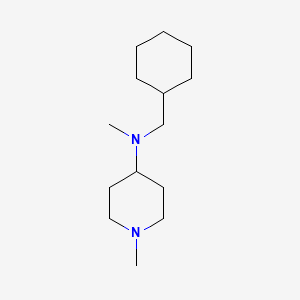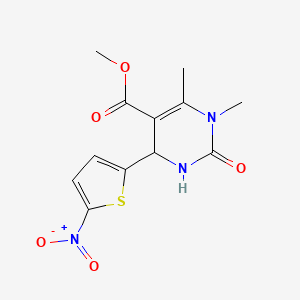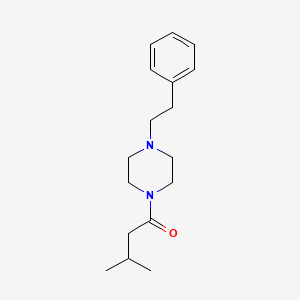
N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine, also known as CX516, is a nootropic drug that belongs to the ampakine family. It is a positive allosteric modulator of the AMPA receptor, which is responsible for mediating fast synaptic transmission in the central nervous system. CX516 has been shown to enhance cognitive function and improve memory, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Wirkmechanismus
N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine works by binding to the AMPA receptor and increasing the activity of glutamate, the primary excitatory neurotransmitter in the brain. This leads to an increase in synaptic plasticity and the strengthening of neural connections, which is thought to underlie the cognitive-enhancing effects of N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine is its specificity for the AMPA receptor, which allows for targeted modulation of synaptic plasticity. However, one limitation is its short half-life, which requires frequent dosing and can make it difficult to maintain consistent levels of the drug in the brain.
Zukünftige Richtungen
There are several potential future directions for research on N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine. One area of interest is its potential use in combination with other cognitive-enhancing drugs, such as cholinesterase inhibitors or memantine. Another area of interest is its potential use in the treatment of other neurological disorders, such as depression or schizophrenia. Finally, there is interest in developing more potent and longer-lasting ampakine compounds that could be used for clinical applications.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine involves several steps, starting with the reaction of cyclohexylmethylamine and 4-bromobutyric acid to form N-(cyclohexylmethyl)-4-bromobutyramide. This compound is then reacted with sodium hydride and dimethylamine to produce N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in cognitive disorders. In animal studies, N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been shown to enhance learning and memory performance in various tasks, including the Morris water maze and fear conditioning. In human studies, N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine has been shown to improve memory consolidation and retrieval, as well as attention and executive function.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-15-10-8-14(9-11-15)16(2)12-13-6-4-3-5-7-13/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLUNETWVAXHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N,1-dimethyl-4-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5061646.png)


![4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B5061665.png)
![1-fluoro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B5061671.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5061676.png)
![N-(3-chlorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5061687.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5061694.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5061695.png)

![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5061711.png)
![methyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5061728.png)
![2'-[(ethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5061739.png)
![N-[4-(aminosulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5061744.png)